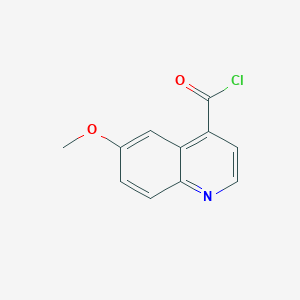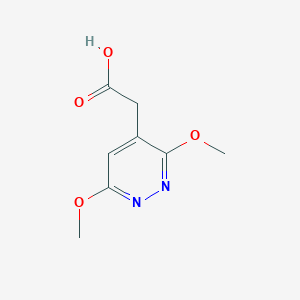
2-(3,6-Dimethoxypyridazin-4-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid typically involves the reaction of 3,6-dimethoxypyridazine with a suitable acetic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst under mild conditions . This method is favored due to its high yield and functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用机制
The mechanism of action of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme involved.
相似化合物的比较
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at position 3.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3.
Uniqueness
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is unique due to the presence of methoxy groups at positions 3 and 6 of the pyridazine ring. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
属性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
2-(3,6-dimethoxypyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-13-6-3-5(4-7(11)12)8(14-2)10-9-6/h3H,4H2,1-2H3,(H,11,12) |
InChI 键 |
ZPHVZRKYPQVLAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C(=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)
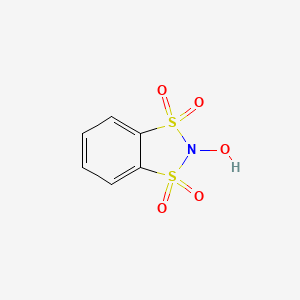
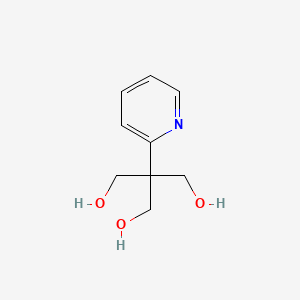
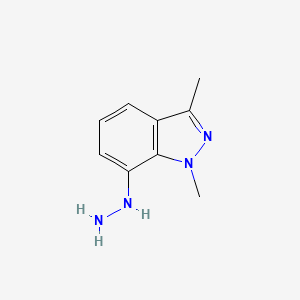
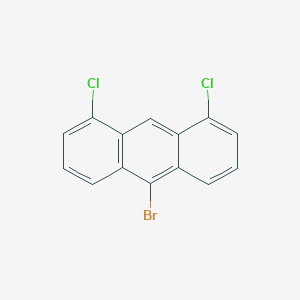
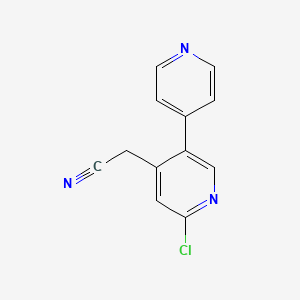
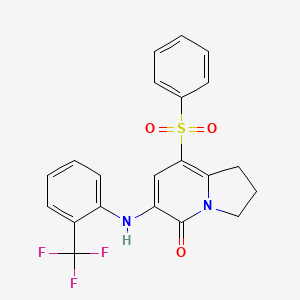
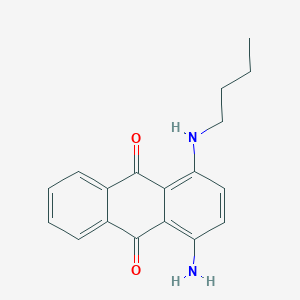
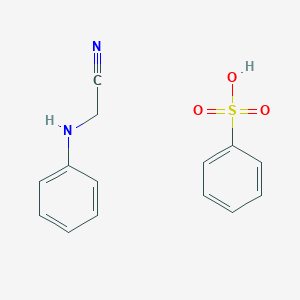
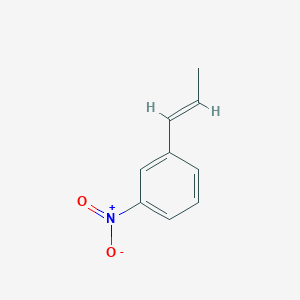
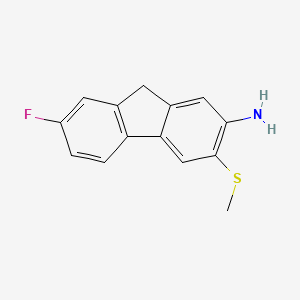
![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
